molecular formula C31H27BrO3S B1671058 エルティプロタフィブ CAS No. 251303-04-5

エルティプロタフィブ

カタログ番号: B1671058
CAS番号: 251303-04-5
分子量: 559.5 g/mol
InChIキー: FONCZICQWCUXEB-RUZDIDTESA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

科学的研究の応用

Key Findings on Mechanism:

  • Aggregation Induction : Ertiprotafib causes PTP1B aggregation, impacting its functional efficacy .
  • Dual Agonism : It also activates peroxisome proliferator-activated receptors (PPAR) alpha and gamma, which are crucial for lipid metabolism and insulin sensitivity .
  • Insulin Sensitization : In rodent models, Ertiprotafib improved glycemic control and lipid profiles by lowering fasting blood glucose and insulin levels .

Clinical Research

Ertiprotafib progressed to phase II clinical trials for type 2 diabetes treatment but was discontinued due to adverse effects and inadequate efficacy. However, the compound's pharmacological profile suggests multiple mechanisms of action that could be leveraged in future drug development efforts.

Case Studies and Research Insights:

  • Rodent Models : Studies demonstrated that Ertiprotafib significantly lowered fasting blood glucose and improved lipid profiles in insulin-resistant rodent models. This effect was attributed to both PTP1B inhibition and PPAR activation .
  • Potential for Cancer Treatment : Recent research indicates that PTP1B inhibitors like Ertiprotafib may have applications in breast cancer treatment due to their role in regulating signaling pathways involved in tumorigenesis .

Comparative Data Table

Application AreaMechanism of ActionClinical Status
Type 2 DiabetesPTP1B inhibition; PPAR alpha/gamma activationPhase II trials (discontinued)
Lipid MetabolismReduction of triglycerides and free fatty acidsPreclinical studies
Cancer TreatmentPotential PTP1B inhibition effects on tumorsUnder investigation

作用機序

エルトプロタフィブは、主にタンパク質チロシンホスファターゼ1B(PTP1B)の阻害によって効果を発揮します。PTP1Bを阻害することで、エルトプロタフィブはインスリンシグナル伝達を強化し、グルコースの取り込みと代謝の改善につながります。 さらに、エルトプロタフィブは、ペルオキシソーム増殖因子活性化受容体アルファ(PPARα)とペルオキシソーム増殖因子活性化受容体ガンマ(PPARγ)のデュアルアゴニストとして作用し、インスリン感受性亢進効果にさらに貢献しています 関与する分子標的と経路には、インスリン受容体シグナル伝達経路と脂質代謝の調節が含まれます .

類似の化合物との比較

エルトプロタフィブは、PTP1BとPPAR受容体の両方を標的とするデュアル作用機序がユニークです。類似の化合物には以下が含まれます。

エルトプロタフィブのユニークさは、グルコースと脂質代謝に関与する複数の経路を標的とする能力にあるため、2型糖尿病および関連する代謝性疾患の治療のための有望な候補となります .

生化学分析

Biochemical Properties

Ertiprotafib plays a significant role in biochemical reactions by interacting with various enzymes and proteins. It inhibits PTP1B, which is a key regulator of insulin signaling pathways . By inhibiting PTP1B, Ertiprotafib enhances insulin sensitivity and improves glucose uptake in cells. Additionally, Ertiprotafib acts as a dual agonist for PPAR alpha and PPAR gamma, which are nuclear receptors involved in the regulation of lipid metabolism and glucose homeostasis . These interactions contribute to its hypoglycemic and anti-lipidemic effects.

Cellular Effects

Ertiprotafib influences various cellular processes and functions. It enhances insulin signaling by preventing the dephosphorylation of the insulin receptor, thereby promoting glucose uptake in cells . Ertiprotafib also affects cell signaling pathways by activating PPAR alpha and PPAR gamma, leading to changes in gene expression related to lipid metabolism and glucose homeostasis . Furthermore, it induces adipocyte differentiation, which is a hallmark of PPAR activation . These cellular effects contribute to the overall improvement in glycemic control and lipid profiles.

Molecular Mechanism

The molecular mechanism of Ertiprotafib involves multiple independent pathways. It inhibits PTP1B by binding to its active site, preventing the dephosphorylation of the insulin receptor and enhancing insulin signaling . Additionally, Ertiprotafib activates PPAR alpha and PPAR gamma by binding to these nuclear receptors, leading to changes in gene expression that promote lipid metabolism and glucose homeostasis . These combined actions result in improved glycemic control and lipid profiles.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ertiprotafib have been observed to change over time. It has been shown to reduce fasting blood glucose and insulin levels in insulin-resistant rodent models . Its clinical efficacy has been inconsistent, possibly due to its tendency to cause aggregation of PTP1B at higher concentrations

Dosage Effects in Animal Models

The effects of Ertiprotafib vary with different dosages in animal models. At lower doses, it effectively lowers fasting blood glucose and insulin levels, and improves lipid profiles . At higher doses, Ertiprotafib may cause adverse effects due to its tendency to induce aggregation of PTP1B . The threshold effects and toxicities observed at high doses highlight the importance of optimizing the dosage for therapeutic use.

Metabolic Pathways

Ertiprotafib is involved in metabolic pathways related to glucose and lipid metabolism. It activates PPAR alpha and PPAR gamma, leading to changes in gene expression that promote lipid metabolism and glucose homeostasis . Additionally, Ertiprotafib inhibits PTP1B, enhancing insulin signaling and glucose uptake in cells . These metabolic pathways contribute to its overall therapeutic effects in improving glycemic control and lipid profiles.

Transport and Distribution

The transport and distribution of Ertiprotafib within cells and tissues have not been extensively studied. Its interactions with PTP1B and PPARs suggest that it may be distributed to tissues involved in glucose and lipid metabolism, such as the liver, adipose tissue, and muscle

Subcellular Localization

The subcellular localization of Ertiprotafib has not been well-characterized. Its interactions with nuclear receptors PPAR alpha and PPAR gamma suggest that it may localize to the nucleus to exert its effects on gene expression . Additionally, its inhibition of PTP1B indicates that it may also be present in the cytoplasm where PTP1B is active

準備方法

合成経路と反応条件

エルトプロタフィブの合成は、市販の出発物質から始まり、複数のステップを伴います。重要なステップには、一連の縮合反応と環化反応によるコア構造の形成、続いて所望の置換基を導入するための官能基の修飾が含まれます。 反応条件は、通常、高収率と高純度を実現するために、有機溶媒、触媒、および制御された温度の使用を伴います .

工業生産方法

エルトプロタフィブの工業生産は、同様の合成経路に従いますが、大規模製造に最適化されています。これには、自動反応器、連続フロープロセス、および厳格な品質管理対策の使用が含まれ、一貫性とスケーラビリティが確保されます。 最終製品は、結晶化、クロマトグラフィー、再結晶化などの技術を使用して精製され、必要な医薬品グレードを実現します .

化学反応の分析

反応の種類

エルトプロタフィブは、次のようなさまざまな化学反応を起こします。

一般的な試薬と条件

生成される主な生成物

これらの反応から生成される主な生成物には、官能基が修飾されたエルトプロタフィブのさまざまな誘導体が含まれ、生物活性や潜在的な治療用途についてさらに分析することができます .

科学研究への応用

    化学: タンパク質チロシンホスファターゼの阻害とその細胞シグナル伝達経路における役割を研究するためのツール化合物として使用されます。

    生物学: 細胞および動物モデルにおけるインスリンシグナル伝達とグルコース代謝への影響について調査されています。

    医学: 2型糖尿病および関連する代謝性疾患の治療のための治療薬として探索されています。

    産業: 新規インスリン感受性亢進剤と代謝性疾患を標的とする治療薬の開発における潜在的な用途.

類似化合物との比較

Ertiprotafib is unique in its dual mechanism of action, targeting both PTP1B and PPAR receptors. Similar compounds include:

Ertiprotafib’s uniqueness lies in its ability to target multiple pathways involved in glucose and lipid metabolism, making it a promising candidate for the treatment of type 2 diabetes and related metabolic disorders .

生物活性

Ertiprotafib is a compound developed primarily for the treatment of type 2 diabetes, classified as a novel insulin sensitizer. Its biological activity is characterized by multiple mechanisms, including the inhibition of protein tyrosine phosphatase 1B (PTP1B) and activation of peroxisome proliferator-activated receptors (PPARs). This article delves into the detailed biological activities of Ertiprotafib, supported by data tables and relevant research findings.

Ertiprotafib exhibits a complex mechanism of action involving:

  • Inhibition of PTP1B : Ertiprotafib acts as a non-competitive inhibitor of PTP1B, which is crucial for regulating insulin signaling. Studies indicate that it induces aggregation of PTP1B rather than blocking its active site directly, leading to decreased enzymatic activity and improved insulin sensitivity in various animal models .
  • Activation of PPARs : The compound activates both PPARα and PPARγ, which are involved in lipid metabolism and glucose homeostasis. This dual agonistic action contributes to its efficacy in lowering blood glucose levels and improving lipid profiles .

In Vivo Studies

Ertiprotafib has been evaluated in several rodent models to assess its pharmacological effects:

  • Glycemic Control : In insulin-resistant rodent models, treatment with Ertiprotafib resulted in significant reductions in fasting blood glucose and insulin levels. For instance, a study reported that mice treated with Ertiprotafib showed normalized fasting glucose levels after just four days of administration .
  • Lipid Profile Improvement : Alongside glycemic control, Ertiprotafib treatment led to decreased serum triglyceride and free fatty acid levels. This suggests a beneficial impact on lipid metabolism, likely mediated by PPAR activation .

Case Study Data

The following table summarizes key findings from various studies on the biological activity of Ertiprotafib:

Study ReferenceModel UsedDose (mg/kg/day)Fasting Glucose ReductionInsulin Level ChangeLipid Profile Improvement
Zucker fa/fa Rats25SignificantDecreasedTriglycerides reduced
ob/ob Mice25SignificantDecreasedFree fatty acids reduced
Insulin-resistant Rats5-25SignificantDecreasedOverall lipid profile improved

Clinical Implications

Ertiprotafib progressed to clinical trials for type 2 diabetes treatment but was eventually discontinued due to insufficient efficacy and dose-limiting adverse effects observed in some patients . Despite this setback, the compound's unique mechanism provides insights into potential pathways for developing more effective PTP1B inhibitors.

特性

IUPAC Name

(2R)-2-[4-(9-bromo-2,3-dimethylbenzo[f][1]benzothiol-4-yl)-2,6-dimethylphenoxy]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H27BrO3S/c1-17-14-22(15-18(2)29(17)35-25(31(33)34)16-21-10-6-5-7-11-21)27-23-12-8-9-13-24(23)28(32)30-26(27)19(3)20(4)36-30/h5-15,25H,16H2,1-4H3,(H,33,34)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONCZICQWCUXEB-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC(=C1O[C@H](CC2=CC=CC=C2)C(=O)O)C)C3=C4C(=C(SC4=C(C5=CC=CC=C53)Br)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H27BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179814
Record name Ertiprotafib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

559.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

The complete mechanism of action for ertiprotafib and related compounds in vivo may involve multiple independent mechanisms, including (but not necessarily limited to) PTP1b inhibition and dual PPARalpha/PPARgamma agonism.
Record name Ertiprotafib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

251303-04-5
Record name Ertiprotafib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0251303045
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ertiprotafib
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06521
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Ertiprotafib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30179814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ERTIPROTAFIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5TPM2EB426
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ertiprotafib
Reactant of Route 2
Ertiprotafib
Reactant of Route 3
Reactant of Route 3
Ertiprotafib
Reactant of Route 4
Ertiprotafib
Reactant of Route 5
Ertiprotafib
Reactant of Route 6
Ertiprotafib

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。